![molecular formula C24H23NO4 B12316892 4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3-Dimethoxyphenyl)methyliden]-2-methyl-1,2,3,4-tetrahydroacridin-9-carbonsäure ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Tetrahydroacridin-Kern und eine Dimethoxyphenyl-Gruppe umfasst. Sie ist bekannt für ihre potenziellen biologischen Aktivitäten und war Gegenstand verschiedener Forschungsstudien.
Vorbereitungsmethoden
Die Synthese von 4-[(2,3-Dimethoxyphenyl)methyliden]-2-methyl-1,2,3,4-tetrahydroacridin-9-carbonsäure erfolgt typischerweise in einem mehrstufigen Prozess. Ein häufiges Verfahren umfasst die Reaktion von 2,3-Dimethoxybenzaldehyd mit 2-Methyl-1,2,3,4-tetrahydroacridin-9-carbonsäure unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart eines Katalysators wie Eisessig und Lösungsmitteln wie Toluol und DMF (25:1) durchgeführt, um die Reaktion zu erleichtern . Industrielle Produktionsverfahren können ähnliche Syntheserouten umfassen, die jedoch für die Großproduktion optimiert sind.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Sie kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.
Wissenschaftliche Forschungsanwendungen
4-[(2,3-Dimethoxyphenyl)methyliden]-2-methyl-1,2,3,4-tetrahydroacridin-9-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Medizin: Die Forschung hat ihr Potenzial als pharmakologisches Mittel aufgrund ihrer einzigartigen Struktur und biologischen Aktivitäten untersucht.
Industrie: Sie kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wurde gezeigt, dass sie durch Molekül-Docking-Studien mit bakteriellen Enzymen wie dem MurB-Protein von Staphylococcus aureus interagiert . Diese Wechselwirkungen können die Aktivität des Enzyms hemmen und so zu antimikrobiellen Wirkungen führen. Die antioxidativen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, freie Radikale abzufangen und so Zellen vor oxidativem Schaden zu schützen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to interact with bacterial enzymes, such as the MurB protein of Staphylococcus aureus, through molecular docking studies . These interactions can inhibit the enzyme’s activity, leading to antimicrobial effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 4-[(2,3-Dimethoxyphenyl)methyliden]-2-methyl-1,2,3,4-tetrahydroacridin-9-carbonsäure ähneln, gehören:
- 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methyliden]hydrazinyliden-4-oxo-1,3-thiazolidin-5-yl-essigsäure
- N′-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C24H23NO4 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(4E)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13+ |
InChI-Schlüssel |
FBYDLGAYDZRFSK-DTQAZKPQSA-N |
Isomerische SMILES |
CC1C/C(=C\C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Kanonische SMILES |
CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



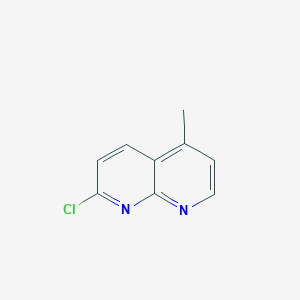

![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
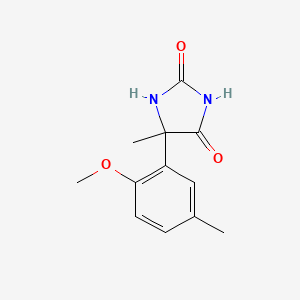
![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
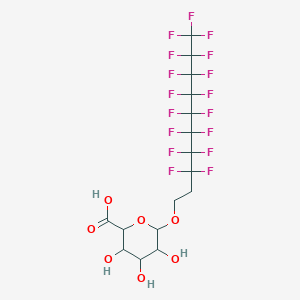
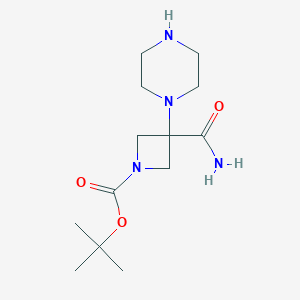
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
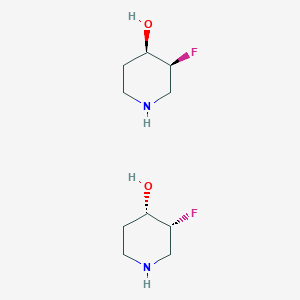
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)
